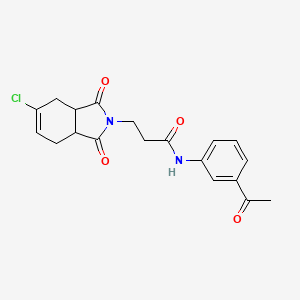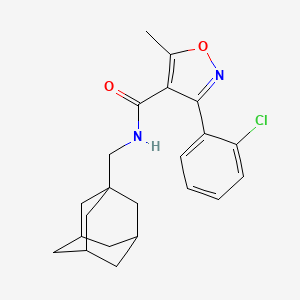
N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide
Descripción general
Descripción
N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent and selective inhibitor of the sodium channel Nav1.7, which is involved in the transmission of pain signals in the body.
Mecanismo De Acción
N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide is a selective inhibitor of the sodium channel Nav1.7, which is predominantly expressed in sensory neurons and plays a key role in the transmission of pain signals. By blocking Nav1.7, this compound reduces the excitability of sensory neurons and decreases the transmission of pain signals to the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It reduces the excitability of sensory neurons, decreases the release of neurotransmitters involved in pain signaling, and reduces the activation of glial cells, which are involved in the maintenance of chronic pain. In addition, this compound has been shown to have a favorable safety profile in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide is its high selectivity for Nav1.7, which minimizes off-target effects. In addition, this compound has a favorable safety profile and is well-tolerated in preclinical studies. However, one limitation of this compound is its relatively low potency, which may limit its effectiveness in clinical settings.
Direcciones Futuras
There are several potential future directions for the development of N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide. One area of research is the optimization of its potency and pharmacokinetic properties, which may improve its efficacy in clinical settings. Another area of research is the investigation of its potential for the treatment of other neurological disorders, such as epilepsy and migraine. Finally, the development of novel drug delivery systems may improve the delivery and bioavailability of this compound, which may enhance its therapeutic potential.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has been developed for the treatment of various neurological disorders. It has a high selectivity for Nav1.7, which minimizes off-target effects, and has shown promise in preclinical studies of pain and other neurological disorders. Further research is needed to optimize its potency and pharmacokinetic properties and to investigate its potential for the treatment of other neurological disorders.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(4-methyl-1-piperidinyl)-3-nitrobenzamide has been extensively studied in preclinical models of pain and other neurological disorders. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. In addition, this compound has shown promise in the treatment of epilepsy, migraine, and other neurological disorders.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-(4-methylpiperidin-1-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-13-7-9-22(10-8-13)17-6-5-14(11-18(17)23(25)26)19(24)21-16-4-2-3-15(20)12-16/h2-6,11-13H,7-10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJHLLMYTPTSHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4085234.png)
![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4085242.png)

![8-(2-iodophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085256.png)
![3,4-dichloro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4085266.png)
![methyl [4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4085273.png)
![N-[(3-methyl-3-oxetanyl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4085295.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B4085301.png)
![methyl 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4085310.png)


![3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4085343.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085354.png)
![N-(4-{[(2-chlorobenzyl)amino]carbonyl}phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B4085355.png)